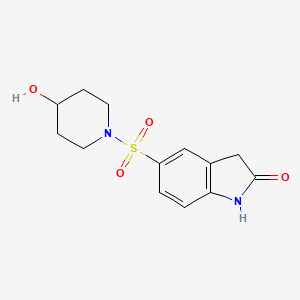

5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one

Description

5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one is a sulfonamide-substituted oxindole derivative characterized by a 4-hydroxypiperidine moiety attached via a sulfonyl linker to the 5-position of the indolin-2-one scaffold. This compound belongs to a broader class of 5-sulfonamide indolin-2-ones, which are explored for their diverse biological activities, including kinase inhibition , antimicrobial action , and antiproliferative effects .

Properties

IUPAC Name |

5-(4-hydroxypiperidin-1-yl)sulfonyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c16-10-3-5-15(6-4-10)20(18,19)11-1-2-12-9(7-11)8-13(17)14-12/h1-2,7,10,16H,3-6,8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRAPHWXMGMAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one typically involves the reaction of indole derivatives with sulfonyl chlorides and piperidine derivatives. One common method involves the use of 4-hydroxypiperidine and indolin-2-one as starting materials. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The hydroxyl group on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Therapeutic Potential

a. Cancer Treatment

The compound has been investigated for its role in cancer therapy. It has shown promise as an inhibitor of various cancer cell lines, particularly in hematological malignancies such as leukemia and lymphoma. The mechanism often involves the modulation of signaling pathways that control cell proliferation and apoptosis. For instance, compounds structurally related to 5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one have been noted to exhibit activity against acute lymphoblastic leukemia and chronic lymphocytic leukemia .

b. Neurodegenerative Diseases

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The mechanism is thought to involve the inhibition of protein aggregation and modulation of neuroinflammatory responses .

c. Lysosomal Storage Disorders

The compound has been explored as a potential chaperone for lysosomal enzymes, particularly in the context of acid alpha-glucosidase deficiency, which is linked to Pompe disease. Its ability to enhance enzyme activity in mutant forms suggests a therapeutic avenue for managing this disorder .

Case Study 1: Cancer Cell Line Studies

In vitro studies have demonstrated that derivatives of this compound inhibit the proliferation of various cancer cell lines. For example, one study reported a significant reduction in cell viability in acute myeloid leukemia cells treated with this compound, highlighting its potential as an anti-cancer agent .

Case Study 2: Neuroprotection

A series of experiments conducted on neuronal cell cultures indicated that the compound could reduce oxidative stress and prevent apoptosis induced by neurotoxic agents. These findings suggest its utility in developing treatments for neurodegenerative diseases .

Case Study 3: Enzyme Chaperoning

Research into lysosomal storage disorders revealed that this compound could enhance the activity of mutant acid alpha-glucosidase in cellular models, offering a novel approach to treating Pompe disease through small molecule chaperones .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among sulfonamide-substituted indolin-2-ones lie in the substituents on the nitrogen-containing ring (piperidine, piperazine, or morpholine) and their functional groups. Below is a comparative analysis:

Key Observations:

- Hydroxyl vs. Trifluoromethyl Groups : The hydroxyl group in the target compound may enhance aqueous solubility and hydrogen-bonding interactions compared to the lipophilic, electron-withdrawing -CF₃ group in compound 6a .

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., 9b, 51) generally exhibit lower melting points (140–172°C) than piperidine analogs (222–267°C), likely due to reduced crystal lattice stability from flexible piperazine rings .

- Acylated Piperazines: Compounds like 9b and 9c (4-acylpiperazines) show higher yields (76–90%) and lower melting points than non-acylated analogs, suggesting that bulky substituents disrupt crystallinity .

Structure–Activity Relationship (SAR)

- Hydrogen-Bonding Capacity : The 4-hydroxypiperidine group in the target compound could improve target affinity but may reduce membrane permeability compared to lipophilic substituents (e.g., -CF₃, acyl groups) .

- Ring Flexibility : Piperidine rings (as in 6a) may confer rigidity and selectivity, whereas piperazine derivatives (e.g., 9b) offer conformational flexibility for optimizing binding .

Biological Activity

5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse therapeutic applications, including antiviral, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 296.34 g/mol. Its structure features an indole ring system linked to a sulfonamide moiety via a hydroxypiperidine group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various indole derivatives, including this compound. The compound has shown promising results against several cancer cell lines.

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 1.84 | 2.57 |

| HCT-116 | 3.31 | 3.70 |

| HepG2 | 6.99 | 3.56 |

These results indicate that the compound exhibits significant antiproliferative activity, comparable to established chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets that modulate cell signaling pathways related to proliferation and apoptosis. It has been suggested that the compound may induce G2/M phase cell cycle arrest, leading to increased apoptosis in sensitive cancer cell lines .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activity. The specific mechanisms remain under investigation, but it is hypothesized that the sulfonamide group may play a role in inhibiting viral replication by interfering with viral enzymes or host cell interactions.

Antimicrobial Properties

Indole derivatives have also been noted for their antimicrobial effects. Preliminary studies on related compounds indicate that this compound could exhibit broad-spectrum antimicrobial activity, although specific data on this compound's efficacy against various pathogens are still limited .

Case Studies and Research Findings

A comprehensive review of literature reveals several key studies focusing on the biological activities of indole derivatives:

- Indole Derivatives in Cancer Therapy : A study demonstrated that compounds structurally similar to this compound showed effective inhibition of tumor growth in xenograft models .

- Mechanistic Insights : Research has indicated that indole derivatives can modulate apoptotic pathways through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .

- Synergistic Effects : Some studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy, highlighting the importance of further exploration into combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.